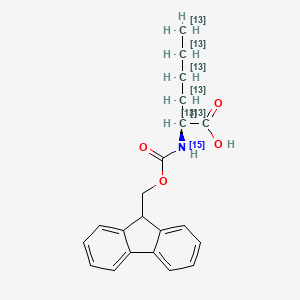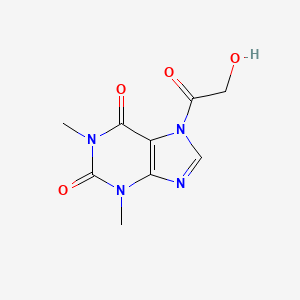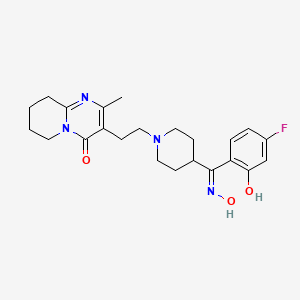
Ethanedioic Acid Monoethyl Ester; Oxalic Acid Ethyl Ester; Oxalic Acid Monoethyl Ester; Ethyl Hydrogen Oxalate; Monoethyl Oxalate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxalic Acid Ethyl Ester, also known as Diethyl Oxalate, is an organic compound with the chemical formula C6H10O4. It is a colorless liquid with a mild, pleasant odor. This ester is derived from oxalic acid and ethanol and is commonly used in organic synthesis and various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Oxalic Acid Ethyl Ester can be synthesized through the esterification of oxalic acid with ethanol. The reaction typically involves heating oxalic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction can be represented as follows:
C2H2O4+2C2H5OH→C6H10O4+H2O
In this process, oxalic acid reacts with ethanol to form Oxalic Acid Ethyl Ester and water. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
Industrial production of Oxalic Acid Ethyl Ester involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water to drive the reaction to completion. The product is then purified through distillation to obtain high-purity Oxalic Acid Ethyl Ester .
化学反応の分析
Types of Reactions
Oxalic Acid Ethyl Ester undergoes various chemical reactions, including hydrolysis, reduction, and substitution.
-
Hydrolysis: : In the presence of water and an acid or base catalyst, Oxalic Acid Ethyl Ester can be hydrolyzed to form oxalic acid and ethanol. Acidic hydrolysis is the reverse of esterification, while basic hydrolysis (saponification) produces a carboxylate salt and ethanol .
-
Reduction: : Oxalic Acid Ethyl Ester can be reduced to form ethylene glycol and ethanol using reducing agents such as lithium aluminum hydride (LiAlH4) .
-
Substitution: : The ester group in Oxalic Acid Ethyl Ester can be substituted with other nucleophiles, such as amines, to form amides .
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis uses bases like sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reduction reactions.
Substitution: Amines and other nucleophiles are used for substitution reactions.
Major Products
Hydrolysis: Oxalic acid and ethanol.
Reduction: Ethylene glycol and ethanol.
Substitution: Amides and other substituted products.
科学的研究の応用
Oxalic Acid Ethyl Ester has a wide range of applications in scientific research and industry:
作用機序
The mechanism of action of Oxalic Acid Ethyl Ester involves its reactivity as an ester. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water, leading to the formation of oxalic acid and ethanol. In reduction reactions, the ester is reduced to ethylene glycol and ethanol through the transfer of hydride ions from the reducing agent .
類似化合物との比較
Oxalic Acid Ethyl Ester can be compared with other esters and oxalate derivatives:
Dimethyl Oxalate: Similar to Oxalic Acid Ethyl Ester but with methyl groups instead of ethyl groups.
Diethyl Carbonate: An ester of carbonic acid, used as a solvent and in organic synthesis.
Ethyl Acetate: A simple ester with a pleasant odor, commonly used as a solvent.
Oxalic Acid Ethyl Ester is unique due to its specific reactivity and applications in the synthesis of oxalate derivatives and its use in various industrial processes.
特性
分子式 |
C23H29FN4O3 |
|---|---|
分子量 |
428.5 g/mol |
IUPAC名 |
3-[2-[4-[(Z)-C-(4-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethyl]-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C23H29FN4O3/c1-15-18(23(30)28-10-3-2-4-21(28)25-15)9-13-27-11-7-16(8-12-27)22(26-31)19-6-5-17(24)14-20(19)29/h5-6,14,16,29,31H,2-4,7-13H2,1H3/b26-22- |
InChIキー |
QGINLGWKFUKWBV-ROMGYVFFSA-N |
異性体SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)/C(=N/O)/C4=C(C=C(C=C4)F)O |
正規SMILES |
CC1=C(C(=O)N2CCCCC2=N1)CCN3CCC(CC3)C(=NO)C4=C(C=C(C=C4)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


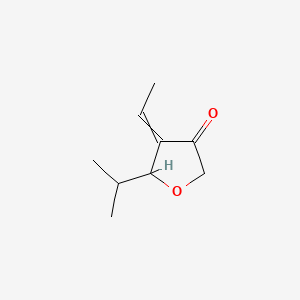
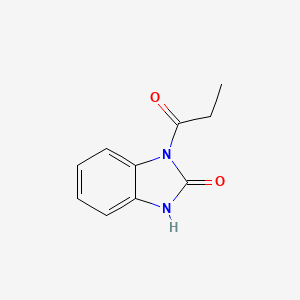
![1-[5-[3-[4-(1,3,4-Oxadiazole-2-yl)phenoxymethyl]-1,2,4-oxadiazole-5-yl]-2-thienyl]trifluoroethanone](/img/structure/B13836478.png)

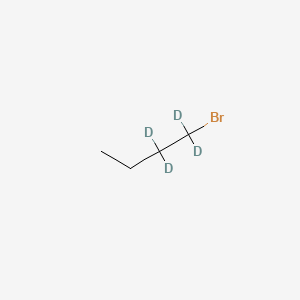
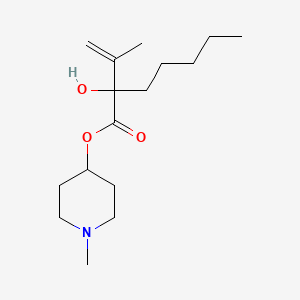
![5,5,8,8,16,16,19,19-Octamethylpentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1,3,9,11,13,15(20)-hexaene](/img/structure/B13836504.png)
![[4-[1,1-Bis(4-hydroxyphenyl)but-1-en-2-yl]phenyl] 2,2-dimethylpropanoate](/img/structure/B13836515.png)


![12-[(4-Azido-2-hydroxy-5-iodobenzoyl)amino]dodecanoate](/img/structure/B13836536.png)
